Tetramycin

Descripción

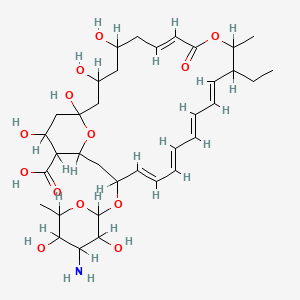

Structure

3D Structure

Propiedades

Número CAS |

11076-50-9 |

|---|---|

Fórmula molecular |

C35H53NO13 |

Peso molecular |

695.8 g/mol |

Nombre IUPAC |

(1R,3S,5S,7E,11R,12S,13E,15E,17E,19E,21R,23S,24R,25S)-21-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-12-ethyl-1,3,5,25-tetrahydroxy-11-methyl-9-oxo-10,27-dioxabicyclo[21.3.1]heptacosa-7,13,15,17,19-pentaene-24-carboxylic acid |

InChI |

InChI=1S/C35H53NO13/c1-4-22-12-9-7-5-6-8-10-14-25(48-34-32(42)30(36)31(41)21(3)47-34)17-27-29(33(43)44)26(39)19-35(45,49-27)18-24(38)16-23(37)13-11-15-28(40)46-20(22)2/h5-12,14-15,20-27,29-32,34,37-39,41-42,45H,4,13,16-19,36H2,1-3H3,(H,43,44)/b7-5+,8-6+,12-9+,14-10+,15-11+/t20-,21-,22+,23+,24+,25+,26+,27+,29-,30+,31-,32+,34+,35-/m1/s1 |

Clave InChI |

DVWJFTGEISXVSH-BOZVIDHTSA-N |

SMILES |

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

SMILES isomérico |

CC[C@H]1/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C/C=C/C(=O)O[C@@H]1C)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

SMILES canónico |

CCC1C=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC=CC(=O)OC1C)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Tetramycin; JA-3789; Tetramycin A; 24-Demethyl-24-ethyltetrin A; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tetracycline on the Bacterial Ribosome

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanisms by which tetracycline antibiotics inhibit bacterial protein synthesis. It consolidates structural data, quantitative binding analysis, and the experimental methodologies used to elucidate these interactions.

Executive Summary

Tetracyclines are a class of broad-spectrum bacteriostatic antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] Their primary mechanism of action involves reversibly binding to the 30S ribosomal subunit, which effectively prevents the association of aminoacyl-tRNA (aa-tRNA) with the ribosomal acceptor (A) site.[2][3][4] This action halts the elongation phase of peptide chain synthesis.[4] While this remains the canonical mechanism, recent high-resolution structural studies have revealed additional binding sites and complementary inhibitory activities, including interference with translation initiation and potential blockage of the nascent peptide exit tunnel (NPET). This guide synthesizes current knowledge, presenting the structural basis of inhibition, quantitative binding data, and the key experimental protocols that have been instrumental in this field of research.

The Canonical Mechanism: Inhibition of A-Site Binding

The universally accepted primary mechanism of tetracycline action is the steric blockage of the ribosomal A-site. Tetracycline binds to a high-affinity site (designated Tet-1) on the 30S subunit of the bacterial ribosome.[4][5][6] This binding pocket is formed by several helices of the 16S rRNA, most notably helices h31 and h34.[4][5]

By occupying this position, the tetracycline molecule physically obstructs the incoming aminoacyl-tRNA from correctly pairing its anticodon with the mRNA codon positioned in the A-site.[4][6][7] This prevention of stable aa-tRNA accommodation effectively stalls the translation elongation cycle, leading to the bacteriostatic effect.[1][4] The interaction is primarily with the rRNA backbone, which contributes to tetracycline's broad-spectrum activity across diverse bacterial species.[4]

Expanded Mechanisms and Binding Sites

While the Tet-1 site is the primary locus of inhibitory action, structural and biochemical studies have identified multiple other interaction points on the ribosome.

-

Secondary 30S Sites: Early X-ray crystallography studies on the Thermus thermophilus 30S subunit identified up to six distinct tetracycline binding sites (Tet-1 to Tet-6).[5][8] The secondary sites (Tet-2 to Tet-6) generally show weaker electron density and lower occupancy, and their functional relevance remains a subject of investigation, though they may explain some earlier biochemical data.[5][9][10]

-

Nascent Peptide Exit Tunnel (NPET): Recent high-resolution cryo-electron microscopy (cryo-EM) structures have redefined the action of tetracyclines, revealing that they can also bind within the NPET on the 50S subunit.[11][12] This is a significant finding, as the NPET is the path for the growing polypeptide chain. Doxycycline, in particular, was observed to form a dimer or even a stack of three molecules to block the tunnel, a mode of action more commonly associated with macrolide antibiotics.[11][13]

-

Inhibition of Translation Initiation: Tetracyclines can also allosterically inhibit the translation initiation phase. Studies have shown that tetracyclines induce a compact conformation of Initiation Factor 3 (IF3) on the 30S subunit and can delay the dissociation of Initiation Factor 1 (IF1) from the 70S initiation complex, thereby slowing the progression to the elongation phase.[14]

References

- 1. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 2. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 3. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiology - Action of tetracycline on 30s ribosomal subunits - Biology Stack Exchange [biology.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ribosomal Protection Proteins and Their Mechanism of Tetracycline Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

The Dawn of a New Era in Antibiotics: A Technical Guide to the Discovery and Evolution of Tetracyclines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery and subsequent timeline of tetracycline antibiotics, a class of drugs that revolutionized the treatment of bacterial infections. We delve into the core scientific methodologies that led to their identification, the elucidation of their mechanism of action, and their chemical evolution, providing a comprehensive resource for professionals in the field of drug discovery and development.

A Landmark Discovery: The Dawn of the Tetracycline Age

The story of tetracyclines begins in the post-World War II era, a golden age for antibiotic discovery. Spurred by the success of penicillin, researchers embarked on a global quest for new antimicrobial agents from microbial sources.

The Pioneering Work of Benjamin Minge Duggar

In 1945, at Lederle Laboratories, a team led by the 73-year-old botanist Benjamin Minge Duggar made a groundbreaking discovery.[1][2][3][4] They were conducting a massive soil-screening program, an innovative approach at the time, to identify new antibiotic-producing molds.[2] A soil sample from a field in Missouri yielded a golden-colored actinomycete, which he named Streptomyces aureofaciens.[1][5] The antibiotic substance isolated from this microorganism was aptly named Aureomycin, the first member of the tetracycline class, later known as chlortetracycline .[1][2][5] This discovery was first reported in the scientific literature in 1948.[6][7][8]

The Emergence of Oxytetracycline and Tetracycline

Shortly after, in 1950, scientists at Pfizer, including A.C. Finlay, discovered a second broad-spectrum tetracycline antibiotic, oxytetracycline (trade name Terramycin), isolated from Streptomyces rimosus found in a soil sample.[9][10][11] The chemical structure of oxytetracycline was elucidated in 1953 by a team at Pfizer in collaboration with the renowned chemist Robert B. Woodward.[12]

The parent compound, tetracycline , was discovered in 1952 by Lloyd H. Conover at Pfizer.[13][14][15][16][17] Conover achieved this by chemically modifying chlortetracycline through catalytic hydrogenation, replacing the chlorine atom with a hydrogen atom.[3][14][18] This was a pivotal moment, as it demonstrated for the first time that a naturally occurring antibiotic could be chemically modified to create a new, therapeutically superior drug, opening the door for the development of semi-synthetic antibiotics.[13][15][16] Tetracycline was patented in 1953 and approved for commercial use in 1954.[3]

Timeline of Key Discoveries

| Year | Event | Key Scientist(s) / Company | Antibiotic | Source Organism |

| 1945 | Discovery of the first tetracycline antibiotic.[1][3][4] | Benjamin Minge Duggar (Lederle Laboratories) | Chlortetracycline (Aureomycin) | Streptomyces aureofaciens[1][5] |

| 1948 | First scientific report on tetracyclines.[7] | Chlortetracycline | ||

| 1950 | Discovery of the second tetracycline antibiotic.[5][9] | A.C. Finlay et al. (Pfizer) | Oxytetracycline (Terramycin) | Streptomyces rimosus[9] |

| 1952 | Chemical structure of Aureomycin elucidated.[3] | Pfizer-Woodward group | Chlortetracycline | |

| 1952 | Invention of tetracycline by chemical modification of chlortetracycline.[13][14][15][16] | Lloyd H. Conover (Pfizer) | Tetracycline | Semi-synthetic |

| 1953 | Patent filed for tetracycline.[3] | Lloyd H. Conover (Pfizer) | Tetracycline | |

| 1953 | Chemical structure of oxytetracycline determined.[12] | Robert B. Woodward et al. | Oxytetracycline | |

| 1954 | FDA approval of tetracycline.[3] | Tetracycline |

The Evolution of Tetracyclines: From Natural Products to Synthetic Derivatives

The initial discoveries paved the way for the development of new generations of tetracycline antibiotics with improved pharmacological properties.

Second-Generation Semi-Synthetic Tetracyclines

Following the groundbreaking work of Conover, chemists at Pfizer and Lederle Laboratories began developing new semi-synthetic analogs with superior pharmacokinetic profiles, a broader antimicrobial spectrum, and lower toxicity.[5][19] This led to the introduction of the second-generation tetracyclines in the 1960s and 1970s, including:

These derivatives showed increased potency and efficacy, even against some tetracycline-resistant bacteria.[6][7][8]

Third-Generation Tetracyclines

The rise of antibiotic resistance prompted further research, leading to the development of third-generation tetracyclines, also known as glycylcyclines. These synthetic derivatives were designed to overcome common tetracycline resistance mechanisms.

-

Tigecycline (discovered in 1993, introduced in 2005) is a synthetic derivative of minocycline and was the first of this new class.[5][19] It exhibits a broad spectrum of activity, including against many multidrug-resistant bacteria.[5]

-

More recent additions to this generation include Omadacycline , Eravacycline , and Sarecycline .[5]

Experimental Protocols: The Methodologies Behind the Discoveries

This section provides an overview of the key experimental methodologies employed in the discovery and development of tetracycline antibiotics.

Isolation and Screening of Antibiotic-Producing Microorganisms from Soil

The initial discovery of tetracyclines relied on a systematic screening of soil microorganisms. The general workflow for this process is outlined below.

Experimental Workflow: Antibiotic Discovery from Soil

Caption: General workflow for the discovery of antibiotics from soil microorganisms.

Detailed Methodology:

-

Soil Sample Collection: Soil samples are collected from diverse environments. For the discovery of chlortetracycline, the sample originated from a field in Missouri.[1]

-

Sample Preparation and Serial Dilution: A known weight of the soil sample (e.g., 1 gram) is suspended in a sterile diluent, such as 0.9% saline solution. This suspension is then serially diluted (e.g., 10⁻¹ to 10⁻⁶) to obtain a countable number of colonies upon plating.

-

Plating and Incubation: Aliquots of the dilutions are plated on a selective medium, such as Actinomycete Isolation Agar or Starch Casein Agar, often supplemented with antifungal agents like cycloheximide to inhibit fungal growth. The plates are incubated at a suitable temperature (e.g., 28-30°C) for an extended period (7-14 days) to allow for the growth of slow-growing actinomycetes.

-

Isolation of Pure Cultures: Morphologically distinct colonies, particularly those exhibiting the characteristic earthy smell and chalky appearance of Streptomyces, are selected and subcultured to obtain pure isolates.

-

Primary Screening for Antibiotic Activity: The isolated pure cultures are screened for their ability to produce antimicrobial compounds. A common method is the cross-streak method , where the isolate is streaked in a line on an agar plate and incubated. Subsequently, various indicator bacteria (both Gram-positive and Gram-negative) are streaked perpendicular to the original streak. Inhibition of the growth of the indicator bacteria near the actinomycete streak indicates antibiotic production.

-

Secondary Screening and Quantification: Isolates showing promising activity undergo secondary screening to quantify their antimicrobial potency. This is often done using the agar well diffusion or disc diffusion method . The antibiotic-producing organism is grown in a liquid culture, and the cell-free supernatant is placed in a well cut into an agar plate seeded with a lawn of an indicator bacterium, or a sterile paper disc is impregnated with the supernatant and placed on the plate. The diameter of the zone of inhibition around the well or disc is proportional to the concentration and potency of the antibiotic.

-

Fermentation, Extraction, and Purification: The most promising isolates are then cultured in larger-scale liquid fermentation. The antibiotic compound is extracted from the fermentation broth using solvent extraction and purified using chromatographic techniques.

Chemical Synthesis: The Advent of Semi-Synthetic Tetracyclines

The creation of tetracycline from chlortetracycline by Lloyd Conover was a landmark achievement in medicinal chemistry. This process, known as catalytic hydrogenation or dehalogenation, is a cornerstone of synthetic organic chemistry.

Methodology: Catalytic Hydrogenation of Chlortetracycline to Tetracycline

While the proprietary industrial-scale protocols are not publicly detailed, the general chemical principle involves the following steps:

-

Catalyst Selection: A palladium-on-carbon (Pd/C) catalyst is typically used for this type of dehalogenation reaction.

-

Reaction Setup: Chlortetracycline is dissolved in a suitable solvent. The Pd/C catalyst is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, often under pressure, and agitated. The palladium catalyzes the reaction between hydrogen and the chlorine atom on the tetracycline backbone, replacing the chlorine with a hydrogen atom.

-

Reaction Monitoring and Workup: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the catalyst is removed by filtration.

-

Purification: The resulting tetracycline is purified from the reaction mixture, typically by crystallization.

Elucidating the Mechanism of Action: Inhibition of Protein Synthesis

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This mechanism was elucidated through a series of biochemical and genetic experiments.

Experimental Workflow: Determining Mechanism of Action

Caption: Experimental approaches to elucidate the mechanism of action of tetracyclines.

Detailed Methodologies:

-

In Vitro Translation Inhibition Assay:

-

Principle: This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

-

Protocol Outline:

-

A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is prepared from bacteria (e.g., E. coli).

-

A messenger RNA (mRNA) template, often encoding a reporter protein like luciferase or green fluorescent protein (GFP), is added to the extract.

-

The tetracycline antibiotic is added to the reaction at various concentrations.

-

The reaction is incubated to allow for protein synthesis.

-

The amount of newly synthesized protein is quantified (e.g., by measuring luminescence for luciferase or fluorescence for GFP). A dose-dependent decrease in protein synthesis in the presence of the tetracycline indicates inhibition of translation.

-

-

-

Ribosome Binding Assays:

-

Principle: These assays determine if the antibiotic directly binds to the ribosome.

-

Protocol Outline (using radiolabeled antibiotic):

-

A radiolabeled version of the tetracycline antibiotic is synthesized.

-

Purified bacterial ribosomes (or ribosomal subunits) are incubated with the radiolabeled tetracycline.

-

The mixture is then passed through a filter that retains the large ribosome-antibiotic complexes but allows unbound antibiotic to pass through.

-

The radioactivity retained on the filter is measured, providing a quantitative measure of the antibiotic's binding to the ribosome.

-

-

-

Ribosome Profiling:

-

Principle: This is a powerful, high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. It can reveal where ribosomes are stalled on the mRNA, indicating the site of antibiotic action.

-

Protocol Outline:

-

Bacteria are treated with the tetracycline antibiotic to arrest translation.

-

The cells are lysed, and the lysate is treated with a nuclease that digests any mRNA not protected by ribosomes.

-

The ribosome-protected mRNA fragments (footprints) are isolated.

-

These footprints are converted to a cDNA library and sequenced using next-generation sequencing.

-

The sequencing reads are mapped back to the genome to determine the precise locations of the ribosomes. An accumulation of ribosome footprints at the start of genes is characteristic of translation initiation inhibitors like tetracyclines.

-

-

Mechanism of Action: Halting the Bacterial Protein Factory

Tetracyclines are bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[6] They achieve this by specifically targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis.

Signaling Pathway: Tetracycline Inhibition of Protein Synthesis

References

- 1. Activity of omadacycline tested against Streptococcus pneumoniae from a global surveillance program (2014) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity of Eravacycline against Enterobacteriaceae and Acinetobacter baumannii, Including Multidrug-Resistant Isolates, from New York City - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Resistance to Eravacycline by Klebsiella pneumoniae and Collateral Sensitivity-Guided Design of Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jmilabs.com [jmilabs.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Activity of Tigecycline (GAR-936) against Acinetobacter baumannii Strains, Including Those Resistant to Imipenem - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pd/C-catalyzed dechlorination of polychlorinated biphenyls under hydrogen gas-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. In vitro activities of eravacycline against clinical bacterial isolates: a multicenter study in Guangdong, China - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Major Variation in MICs of Tigecycline in Gram-Negative Bacilli as a Function of Testing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Recommendations for bacterial ribosome profiling experiments based on bioinformatic evaluation of published data - PMC [pmc.ncbi.nlm.nih.gov]

- 19. static1.squarespace.com [static1.squarespace.com]

Tetracycline Hydrochloride: A Technical Guide to Solubility and Stability

Tetracycline hydrochloride is a broad-spectrum polyketide antibiotic widely used in both human and veterinary medicine for treating a variety of bacterial infections.[1] Its efficacy and the reliability of experimental outcomes in research and pharmaceutical development are intrinsically linked to its physicochemical properties, particularly its solubility and stability. A thorough understanding of how tetracycline hydrochloride behaves in different solvents and under various environmental conditions is paramount for formulation development, analytical method validation, and ensuring consistent biological activity.

This technical guide provides an in-depth overview of the solubility and stability of tetracycline hydrochloride, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical pathways and workflows to support researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of tetracycline hydrochloride is highly dependent on the solvent system and the pH of the medium. It is an amphoteric molecule, meaning it can exist as a cation, zwitterion, or anion depending on the pH, which significantly influences its solubility.[2][3]

Tetracycline hydrochloride exhibits a wide range of solubility in common laboratory solvents. It is freely soluble in water and shows good solubility in polar protic solvents like methanol and ethanol, but is insoluble in non-polar organic solvents such as ether and hydrocarbons.[4]

| Solvent | Solubility | Temperature | Notes |

| Water | Freely soluble; 100 mg/mL[4]; 50 g/L[5] | Not Specified | Aqueous solutions may become turbid on standing due to hydrolysis. |

| Methanol | Soluble; 10 mg/mL[4] | Not Specified | Solubility decreases with increasing temperature.[6] |

| Ethanol | Soluble; 10 mg/mL[4] | Not Specified | Solubility increases with increasing temperature.[6] |

| 1-Propanol | Soluble | 283.15 to 318.15 K | Solubility increases with increasing temperature.[6] |

| 1-Butanol | Soluble | 283.15 to 318.15 K | Solubility increases with increasing temperature.[6] |

| Acetone | Soluble | 283.15 to 318.15 K | Solubility increases with increasing temperature.[6][7] |

| Acetonitrile | Soluble | 283.15 to 318.15 K | Solubility increases with increasing temperature.[6] |

| Dimethyl sulfoxide (DMSO) | ~1 mg/mL[8] | Not Specified | - |

| Dimethylformamide (DMF) | ~1.4 mg/mL[8] | Not Specified | - |

| Ether | Insoluble[4] | Not Specified | - |

| Hydrocarbons | Insoluble[4] | Not Specified | - |

The solubility of tetracycline hydrochloride in aqueous solutions is significantly influenced by pH due to its three pKa values: 3.3, 7.7, and 9.7.[3] This results in different ionic species predominating at various pH levels.[3] Generally, its solubility is higher in acidic media.[9] For instance, the solubility of tetracycline hydrochloride increases as the pH decreases from a neutral value.[10] A 1% aqueous solution of tetracycline hydrochloride has a pH between 1.8 and 2.8.[11]

| pH Range | Predominant Ionic Form | General Solubility Trend |

| < 3.3 | Cationic (H₃L⁺)[2][12] | High; solubility increases with decreasing pH.[9][10] |

| 3.3 - 7.7 | Zwitterionic[2][3] | Solubility is lowest in this range. |

| > 7.7 | Anionic[2][3] | Solubility may increase again in highly alkaline conditions. |

Note: The table provides a general trend. Specific solubility values are highly dependent on the buffer system and ionic strength.

Stability Profile

Tetracycline hydrochloride is susceptible to degradation under various conditions, including exposure to non-optimal pH, elevated temperatures, and light.[13][14][15]

The stability of tetracycline hydrochloride is critically dependent on the pH of the solution.[2]

-

Acidic Conditions (pH < 2): In strongly acidic solutions, tetracycline undergoes dehydration to form anhydrotetracycline (ATC), a toxic degradation product.[14][16] The potency of tetracycline is significantly reduced in solutions with a pH below 2.[1]

-

Moderately Acidic Conditions (pH 3 - 5): This pH range is where the dominant degradation reaction is reversible epimerization at the C4 position, leading to the formation of 4-epitetracycline (ETC), a less active isomer.[2][14][16] At equilibrium, the epimer can constitute up to 55% of the mixture.[14] Intravenous solutions at this pH are reported to be stable for about 6 hours but can lose 8-12% potency in 24 hours at room temperature.[14]

-

Alkaline Conditions (pH > 7.5): Tetracycline is rapidly destroyed by alkali hydroxide solutions. Under basic conditions, it can undergo ring opening to form isotetracycline, which is inactive.[14][15]

| Condition | Primary Degradation Pathway | Major Degradation Product(s) |

| pH < 2 | Dehydration[2][14] | Anhydrotetracycline (ATC)[14][16] |

| pH 3 - 5 | Epimerization[2][14][16] | 4-Epitetracycline (ETC)[14] |

| Alkaline pH (>7.5) | Ring Opening / Isomerization[14][15] | Isotetracycline[14][15] |

| Acidic + Heat | Dehydration & Epimerization | Anhydrotetracycline (ATC), 4-Epianhydrotetracycline (EATC)[17] |

Elevated temperatures accelerate the degradation of tetracycline hydrochloride.[13] It is recommended to store the solid powder in a freezer at or below -20°C.[1][8] Stock solutions should also be stored at -20°C, where they are stable for at least 4 days at 37°C.[1][5] Degradation is significantly increased at higher temperatures, such as 80°C, especially in acidic or basic solutions.[18]

Tetracycline hydrochloride is sensitive to light.[5] The solid product will darken when exposed to moist air and strong sunlight. It has been shown to degrade after exposure to both ultraviolet and fluorescent light.[13] Therefore, it is crucial to protect both the solid compound and its solutions from light.[18]

Degradation Pathways

The chemical instability of tetracycline hydrochloride leads to the formation of several degradation products through distinct pathways, primarily influenced by pH. The main degradation pathways are epimerization, dehydration, and alkaline-catalyzed isomerization.

Caption: Major degradation pathways of Tetracycline Hydrochloride.

Experimental Protocols

Standardized protocols are essential for obtaining reliable and reproducible data on the solubility and stability of tetracycline hydrochloride.

This method determines the equilibrium solubility of tetracycline hydrochloride in a specific solvent at a controlled temperature.

-

Preparation: Add an excess amount of tetracycline hydrochloride powder to a known volume of the selected solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed container, such as a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. Filter the sample immediately using a suitable membrane filter (e.g., 0.45 µm nylon) to remove any undissolved solid.[17]

-

Quantification: Dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of tetracycline hydrochloride in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][19]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Forced degradation studies are performed to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

-

Stock Solution Preparation: Accurately weigh and dissolve tetracycline hydrochloride in a suitable solvent (e.g., methanol or 0.01 N HCl) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[18] Protect solutions from light.[18]

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of a strong acid (e.g., 0.1 M HCl) and reflux at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 2 hours).[18]

-

Base Hydrolysis: Mix the stock solution with an equal volume of a strong base (e.g., 0.1 M NaOH) and reflux at 80°C for 2 hours.[18]

-

Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) and maintain at room temperature or slightly elevated temperature.[18]

-

Thermal Degradation: Expose the solid tetracycline hydrochloride powder to dry heat in an oven (e.g., 60°C) for a set period (e.g., 6 hours).[18]

-

Photolytic Degradation: Expose the solid powder or a solution to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.[18]

-

-

Sample Neutralization and Dilution: After exposure, cool the solutions to room temperature. Neutralize the acid- and base-stressed samples. Dilute all samples to a suitable concentration for analysis.

-

HPLC Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.[17][20]

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products to assess the stability of tetracycline hydrochloride under each condition.

References

- 1. 四环素 盐酸盐 powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Tetracycline Hydrochloride - LKT Labs [lktlabs.com]

- 5. Tetracycline hydrochloride | 64-75-5 [amp.chemicalbook.com]

- 6. Measurement and correlation of solubility of Tetracycline hydrochloride in six organic solvents [inis.iaea.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Highly Efficient Degradation of Tetracycline Hydrochloride in Water by Oxygenation of Carboxymethyl Cellulose-Stabilized FeS Nanofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. scribd.com [scribd.com]

- 17. mtc-usa.com [mtc-usa.com]

- 18. Stability indicating high performance thin layer chromatography method development and validation for quantitative determination of tetracycline hydrochloride in tetracycline hydrochloride active pharmaceutical ingredient (API) and its dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A stability study of tetracycline and tetracycline cyclodextrins in tablets using a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential Beyond Antibiosis: A Technical Guide to the Non-Antibiotic Properties of Tetracycline Compounds

For Immediate Release

This technical guide provides an in-depth exploration of the non-antibiotic properties of tetracycline compounds, offering valuable insights for researchers, scientists, and drug development professionals. Beyond their traditional role as broad-spectrum antibiotics, tetracyclines exhibit potent anti-inflammatory, anti-apoptotic, and matrix metalloproteinase (MMP) inhibitory effects. These pleiotropic actions position them as promising therapeutic agents for a wide array of diseases characterized by inflammation and tissue remodeling.

Core Non-Antibiotic Mechanisms of Action

Tetracyclines exert their non-antibiotic effects through several key mechanisms, largely independent of their ability to inhibit bacterial protein synthesis. These activities are often observed at sub-antimicrobial doses, mitigating the risk of antibiotic resistance. Furthermore, chemically modified tetracyclines (CMTs), which lack antimicrobial activity, have been specifically designed to enhance these non-antibiotic properties.[1][2]

Inhibition of Matrix Metalloproteinases (MMPs): A hallmark of tetracyclines' non-antibiotic action is their ability to inhibit MMPs, a family of zinc-dependent enzymes responsible for degrading the extracellular matrix.[3] This inhibition is crucial in pathological conditions where excessive MMP activity contributes to tissue destruction, such as in periodontal disease, rheumatoid arthritis, and cancer metastasis.[4][5]

Anti-Inflammatory Effects: Tetracycline compounds are effective modulators of the inflammatory response. They can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7][8] This is achieved, in part, by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK).[4][9]

Anti-Apoptotic Properties: Minocycline, in particular, has demonstrated significant neuroprotective effects through the inhibition of apoptosis.[10] These anti-apoptotic mechanisms involve the stabilization of the mitochondrial membrane, prevention of cytochrome c release, modulation of the Bax/Bcl-2 protein ratio, and direct inhibition of caspase activity.[11][12]

Quantitative Data on Non-Antibiotic Effects

The following tables provide a summary of quantitative data from various studies, illustrating the potency of tetracycline compounds in their non-antibiotic roles.

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by Tetracyclines

| Compound | MMP Target | IC50 / Ki | Experimental Model |

| Doxycycline | MMP-8 | Ki = 36 µM[13] | Recombinant human MMP-8 |

| Doxycycline | MMP-9 | IC50 = 608.0 µM[10] | U-937 cell culture |

| Minocycline | MMP-9 | IC50 = 10.7 µM[10] | U-937 cell culture |

| Tetracycline | MMP-9 | IC50 = 40.0 µM[10] | U-937 cell culture |

Table 2: Anti-inflammatory Effects of Tetracyclines

| Compound | Target | Concentration | Inhibition | Experimental Model |

| Doxycycline | IL-6 mRNA | 5 µg/ml | Significant decrease[8] | 4T1 breast cancer cells |

| Doxycycline | TNF-α production | 20, 200, 250 µM | Concentration-dependent[14] | LPS-stimulated microglial cells |

| Doxycycline | IL-1β production | 20, 200, 250 µM | Concentration-dependent[14] | LPS-stimulated microglial cells |

| Minocycline | NF-κB activation | 100 µmol/L | 65% reduction[11] | OVCAR-3 ovarian cancer cells |

Table 3: Anti-apoptotic Effects of Tetracyclines

| Compound | Parameter | Concentration / Dose | Effect | Experimental Model |

| Minocycline | Caspase-3 activity | 30 and 45 mg/kg | Significant reduction[3] | Rat model of retinal photic injury |

| Minocycline | Caspase-1 and -3 mRNA | Not specified | Inhibition of upregulation[15] | Transgenic mouse model of Huntington's disease |

| Minocycline | Bax/Bcl-2 ratio | 1.0 µM | Decreased ratio[16] | TNF-α treated PC12 cells |

| Minocycline | Apoptosis (IC50) | 36.10 µM | Induction of apoptosis[17] | MCF-7 breast cancer cells |

Detailed Experimental Protocols

To facilitate further research, this section outlines key experimental methodologies for investigating the non-antibiotic properties of tetracyclines.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is widely used to detect the activity of gelatinases.[6][18][19]

-

Sample Preparation: Conditioned media from cell cultures is collected and centrifuged to remove debris. Protein concentration is then determined.

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and separated on a polyacrylamide gel co-polymerized with gelatin.

-

Renaturation and Incubation: The gel is washed with a Triton X-100 solution to remove SDS and allow enzyme renaturation. It is then incubated in a developing buffer, with or without the tetracycline compound, to allow for gelatin digestion.

-

Staining: The gel is stained with Coomassie Brilliant Blue, revealing clear bands where the gelatin has been degraded by MMPs.

TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a common method for detecting DNA fragmentation, a hallmark of apoptosis.[5]

-

Cell Preparation: Cells are cultured and treated with an apoptotic stimulus, with or without a tetracycline compound, and then fixed and permeabilized.

-

Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated label is visualized using fluorescence microscopy.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[13][20][21][22][23][24]

-

Lysate Preparation: Cell lysates are prepared from cells treated with an apoptotic stimulus, with or without a tetracycline compound.

-

Assay Reaction: The lysate is incubated with a colorimetric substrate for caspase-3 (e.g., DEVD-pNA).

-

Measurement: The cleavage of the substrate by active caspase-3 releases a chromophore, which can be quantified by measuring the absorbance at 405 nm.

Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

The JC-1 assay is used to monitor mitochondrial health.[17][25][26][27][28]

-

Staining: Live cells are incubated with the JC-1 dye.

-

Analysis: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a compromised membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is measured to determine the change in ΔΨm.

Flow Cytometry for Apoptosis using Annexin V/PI Staining

This method allows for the quantification of different stages of cell death.[1][4][10][29][30]

-

Staining: Cells are co-stained with fluorescently labeled Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes.

-

Analysis: A flow cytometer is used to differentiate between live (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.

Visualizing the Molecular Pathways

The following diagrams illustrate the key signaling pathways modulated by tetracyclines and the workflows of common experimental procedures.

Caption: Workflow for assessing MMP inhibition by tetracyclines.

Caption: Tetracycline inhibition of inflammatory signaling.

Caption: Minocycline's modulation of the apoptotic pathway.

Caption: Workflow for apoptosis detection by flow cytometry.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. mcr.aacrjournals.org [mcr.aacrjournals.org]

- 3. Minocycline partially inhibits caspase-3 activation and photoreceptor degeneration after photic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencellonline.com [sciencellonline.com]

- 6. journals.viamedica.pl [journals.viamedica.pl]

- 7. Anti-inflammatory properties of low and high doxycycline doses: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Doxycycline Suppresses Microglial Activation by Inhibiting the p38 MAPK and NF-kB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. aacrjournals.org [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. resources.rndsystems.com [resources.rndsystems.com]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

- 16. researchgate.net [researchgate.net]

- 17. plus.ac.at [plus.ac.at]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. cosmobiousa.com [cosmobiousa.com]

- 22. apexbt.com [apexbt.com]

- 23. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]

- 30. bosterbio.com [bosterbio.com]

Tetracycline as a Regulator of Gene Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetracycline-inducible gene expression system, a powerful and widely used tool for the precise control of gene activity in eukaryotic cells. This document details the core mechanisms, provides structured quantitative data for experimental planning, outlines detailed protocols for key experiments, and includes visualizations of the underlying pathways and workflows.

Core Principles of Tetracycline-Inducible Gene Expression

The tetracycline (Tet)-inducible system is a binary transgenic system that allows for the temporal and quantitative control of transgene expression.[1] Its mechanism is derived from the tetracycline resistance operon of Escherichia coli.[2] The system relies on two key components: a tetracycline-controlled transactivator (tTA) or reverse transactivator (rtTA), and a tetracycline-responsive promoter element (TRE) that controls the expression of the gene of interest (GOI).[1][3]

There are two primary versions of the system:

-

The Tet-Off System: In this system, the tetracycline-controlled transactivator (tTA) binds to the TRE and activates gene expression in the absence of tetracycline or its more stable analog, doxycycline (Dox).[3][4] When tetracycline or doxycycline is added, it binds to tTA, causing a conformational change that prevents it from binding to the TRE, thus turning gene expression off.[5][6] The tTA protein is a fusion of the Tet repressor (TetR) from E. coli and the VP16 activation domain from the Herpes Simplex virus.[1][3]

-

The Tet-On System: This system utilizes a reverse tetracycline-controlled transactivator (rtTA) which, in contrast to tTA, binds to the TRE and activates transcription only in the presence of doxycycline.[1][4] This "reverse" phenotype was achieved through mutations in the TetR protein.[6] The Tet-On system is often preferred for its faster responsiveness and the ability to induce gene expression at a specific time point.[4]

Over the years, the Tet-On system has been improved to enhance its performance. The Tet-On Advanced (also known as rtTA2S-M2) and Tet-On 3G systems exhibit reduced basal expression in the uninduced state, increased sensitivity to doxycycline, and more stable expression in eukaryotic cells.[4][7][8]

The TRE is a synthetic promoter element composed of multiple copies of the tetracycline operator sequence (TetO) placed upstream of a minimal promoter, such as the minimal CMV promoter.[3][4] The TetO sequence is a 19-base pair DNA element (TCCCTATCAGTGATAGAGA) that is recognized and bound by the TetR portion of the transactivator proteins.[3]

Quantitative Data on Tetracycline-Regulated Gene Expression

The precise control afforded by the Tet system is dose-dependent, allowing for the fine-tuning of gene expression levels by varying the concentration of the inducer, doxycycline.

Table 1: Dose-Dependent Protein Expression and Cell Viability in a Tet-On System

This table presents typical data from a dose-response experiment where cells were treated with varying concentrations of doxycycline for 24 hours. Protein expression was quantified, and cell viability was assessed.

| Doxycycline (ng/mL) | Relative Protein Expression (%) | Cell Viability (%) |

| 0 (Uninduced) | 1.5 ± 0.4 | 99 ± 1.2 |

| 10 | 35.2 ± 2.1 | 98 ± 1.5 |

| 50 | 78.9 ± 4.5 | 97 ± 2.0 |

| 100 | 95.1 ± 3.8 | 96 ± 1.8 |

| 250 | 98.5 ± 2.9 | 95 ± 2.5 |

| 500 | 99.2 ± 3.1 | 91 ± 3.1 |

| 1000 | 99.6 ± 2.5 | 85 ± 4.0 |

| 2000 | 99.8 ± 2.2 | 78 ± 5.2 |

Data are represented as mean ± standard deviation (n=3). Expression is normalized to the 250 ng/mL condition.[9]

Table 2: Time-Course of Protein Expression Induced by Doxycycline

This table illustrates a typical time-course of protein expression following induction with an optimal concentration of doxycycline (e.g., 100 ng/mL).

| Time Post-Induction (Hours) | Relative Protein Expression (%) |

| 0 | 1.2 ± 0.3 |

| 2 | 15.6 ± 1.8 |

| 4 | 38.4 ± 3.5 |

| 8 | 75.1 ± 5.1 |

| 12 | 90.3 ± 4.7 |

| 24 | 99.5 ± 3.9 |

| 48 | 92.1 ± 6.2 |

| 72 | 85.7 ± 7.0 |

Data are represented as mean ± standard deviation (n=3). Expression is normalized to the 24-hour time point.[9] Gene activation can often be detected as early as 2-6 hours, with maximal expression levels typically reached after 24 hours.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the tetracycline-inducible system.

Establishing Stable Tet-Inducible Cell Lines

The generation of a stable cell line with inducible expression of a gene of interest is a multi-step process.

Protocol 1: Generation of a Stable Tet-Transactivator Expressing Cell Line

-

Transfection:

-

Selection:

-

Clonal Isolation and Expansion:

-

Screening for Transactivator Expression:

Protocol 2: Generation of a Double-Stable Inducible Cell Line

-

Transfection:

-

Selection:

-

Clonal Isolation and Expansion:

-

Screening for Inducible Expression:

-

For each clone, seed cells into two separate wells.

-

Induce one well by adding doxycycline to the culture medium (e.g., 1 µg/mL). Leave the other well uninduced.[10]

-

After 24-48 hours, harvest the cells and analyze the expression of your gene of interest by Western blot, qPCR, or a functional assay.[10]

-

Select the clone that exhibits the lowest basal expression in the absence of doxycycline and the highest level of induction in its presence.

-

Lentiviral Transduction for Tet-Inducible Expression

Lentiviral vectors offer an efficient method for delivering Tet-inducible constructs to a wide range of cell types, including those that are difficult to transfect.

Protocol 3: Production of Lentiviral Particles

-

Plasmid Co-transfection:

-

Virus Harvest:

Protocol 4: Transduction of Target Cells

-

Cell Plating:

-

Plate the target cells at a density that will result in approximately 70% confluency at the time of transduction.

-

-

Transduction:

-

Add the lentiviral supernatant to the cells in the presence of a transduction-enhancing agent like polybrene (typically 4-8 µg/mL), unless the cells are sensitive to it.[13]

-

For a two-vector Tet system, first transduce the cells with the transactivator-expressing virus and select for a stable population. Then, transduce this population with the TRE-GOI virus.[12]

-

-

Selection and Screening:

-

After 48-72 hours, begin selection with the appropriate antibiotic.

-

Screen for inducible gene expression as described in Protocol 2.

-

Performing a Doxycycline Dose-Response Experiment

This experiment is crucial for determining the optimal concentration of doxycycline for inducing your gene of interest.

Protocol 5: Doxycycline Dose-Response Curve

-

Cell Seeding:

-

Seed your stable inducible cell line in multiple wells of a culture plate at a consistent density.[14]

-

-

Doxycycline Titration:

-

Prepare a series of doxycycline dilutions in your culture medium. A typical range to test is 0, 1, 10, 100, and 1000 ng/mL.[14]

-

Add the different concentrations of doxycycline to the respective wells.

-

-

Incubation:

-

Incubate the cells for a fixed period, typically 24-48 hours.[14]

-

-

Analysis:

-

Harvest the cells and analyze the expression of your gene of interest using a quantitative method such as qPCR, Western blotting with densitometry, or a reporter assay (e.g., luciferase).

-

Simultaneously, assess cell viability at each doxycycline concentration using a method like Trypan Blue exclusion or an MTT assay to identify any potential cytotoxic effects at higher concentrations.[9]

-

-

Data Interpretation:

-

Plot the relative gene expression and cell viability as a function of the doxycycline concentration to determine the optimal dose that provides maximal induction with minimal toxicity.

-

Measuring Gene Expression

Protocol 6: Western Blotting for Protein Expression

-

Sample Preparation:

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[15][16]

-

Incubate the membrane with a primary antibody specific to your protein of interest, diluted in blocking buffer, overnight at 4°C.[15]

-

Wash the membrane several times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as an antibody against a housekeeping protein (e.g., GAPDH or β-actin), to ensure equal protein loading across all lanes.

-

Protocol 7: Luciferase Reporter Assay

-

Cell Lysis:

-

Assay:

Protocol 8: Flow Cytometry for Reporter Gene Expression

-

Cell Preparation:

-

For cells expressing a fluorescent reporter protein (e.g., GFP), harvest the cells by trypsinization and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).

-

-

Analysis:

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the core mechanisms and experimental workflows of the tetracycline-inducible system.

Caption: The Tet-Off gene expression system.

Caption: The Tet-On gene expression system.

Caption: Workflow for creating a double-stable inducible cell line.

Caption: Experimental workflow for a doxycycline dose-response curve.

Applications in Research and Drug Development

The tetracycline-inducible system has become an indispensable tool in modern biological research and drug development. Its ability to provide tight, reversible, and dose-dependent control over gene expression makes it ideal for a wide range of applications.[9][21]

In basic research, this system is used to:

-

Study the function of essential genes by allowing for their conditional knockdown or knockout.

-

Investigate the consequences of overexpressing a particular gene at specific developmental stages or in specific tissues.

-

Create animal models of human diseases where the onset and progression of the disease can be controlled.[5]

In the context of drug development, the Tet system is instrumental for:

-

Target validation: Conditionally expressing or silencing a potential drug target allows for the assessment of its role in disease pathology and its suitability for therapeutic intervention.[12][22]

-

Development of cell-based assays: Inducible expression of a target protein can be used to create robust and reliable screening assays for identifying small molecule modulators.

-

Safety assessment: The potential toxicity of a therapeutic transgene can be evaluated by controlling its expression level.[21]

Troubleshooting Common Issues

While powerful, the Tet system can sometimes present challenges.

-

Leaky Expression: One of the most common issues is "leaky" or basal expression of the gene of interest in the "off" state.[2] This can be problematic if the gene product is toxic.

-

Solutions:

-

Use the latest generation of Tet-On systems (e.g., Tet-On 3G), which have lower basal activity.[7]

-

Screen multiple stable clones to find one with the tightest regulation.

-

Use tetracycline-tested fetal bovine serum (FBS) to avoid trace amounts of tetracyclines that can cause low-level induction.[2][14]

-

Consider using a tetracycline-controlled transcriptional silencer (tTS) in conjunction with the rtTA to actively repress basal transcription.[14]

-

-

-

Low Induction: Insufficient induction of the gene of interest can also be an issue.

-

Solutions:

-

Ensure high-level expression of the transactivator protein by screening multiple clones.

-

Optimize the concentration of doxycycline through a dose-response experiment.

-

Confirm the integrity of the TRE promoter and the gene of interest in your response plasmid.

-

-

-

Loss of Inducibility Over Time: Stable cell lines can sometimes lose their inducibility after prolonged culture.

-

Solutions:

-

Maintain selective pressure by keeping the appropriate antibiotics in the culture medium.[23]

-

Regularly thaw fresh vials of your validated cell line from a frozen stock.

-

Re-cloning the cell line may be necessary to isolate a population that has retained inducibility.

-

-

References

- 1. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. takarabio.com [takarabio.com]

- 4. Generation of Stable Human Cell Lines with Tetracycline-inducible (Tet-on) shRNA or cDNA Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. takara.co.kr [takara.co.kr]

- 6. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. addgene.org [addgene.org]

- 9. benchchem.com [benchchem.com]

- 10. Video: Generation of Stable Human Cell Lines with Tetracycline-inducible Tet-on shRNA or cDNA Expression [jove.com]

- 11. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Lentivirus-mediated Conditional Gene Expression [bio-protocol.org]

- 14. takarabio.com [takarabio.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Luciferase Assay System Protocol [worldwide.promega.com]

- 18. assaygenie.com [assaygenie.com]

- 19. A New Reporter Vector System Based on Flow-Cytometry to Detect Promoter Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flow cytometric reporter assays provide robust functional analysis of signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. takara.co.kr [takara.co.kr]

- 22. takarabio.com [takarabio.com]

- 23. researchgate.net [researchgate.net]

A Foundational Guide to Tetracycline Resistance Genes for Researchers and Drug Development Professionals

An In-depth Technical Whitepaper on the Core Mechanisms, Experimental Analysis, and Quantitative Landscape of Tetracycline Resistance

Introduction

Tetracycline antibiotics have long been a cornerstone in the treatment of a wide array of bacterial infections in both human and veterinary medicine.[1][2] Their broad spectrum of activity and relatively low cost have contributed to their extensive use.[2] However, the emergence and proliferation of tetracycline resistance among clinically significant bacteria have increasingly limited their therapeutic efficacy.[2][3][4] Understanding the fundamental molecular mechanisms conferring this resistance is paramount for the development of novel antimicrobial strategies and the preservation of our current antibiotic arsenal.

This technical guide provides a comprehensive overview of the foundational research on tetracycline resistance genes. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth insights into the primary mechanisms of resistance, detailed experimental protocols for their study, and a quantitative analysis of their prevalence and impact.

Core Mechanisms of Tetracycline Resistance

Bacteria have evolved three principal mechanisms to counteract the inhibitory effects of tetracycline antibiotics: efflux pumps, ribosomal protection, and enzymatic inactivation.[3][4][5][6][7] These resistance determinants are often encoded by mobile genetic elements, such as plasmids and transposons, facilitating their rapid dissemination among diverse bacterial populations.[3][4]

Efflux Pumps: Actively Expelling the Threat

The most prevalent mechanism of tetracycline resistance, particularly in Gram-negative bacteria, involves the active efflux of the antibiotic from the bacterial cell.[8] This process is mediated by membrane-associated proteins that recognize and export tetracycline, thereby preventing its accumulation to inhibitory intracellular concentrations. The expression of these efflux pumps is often tightly regulated.

A well-characterized regulatory system involves the tetracycline repressor protein, TetR.[2][3][9] In the absence of tetracycline, TetR binds to operator sequences in the promoter region of the tetA gene, which encodes the efflux pump, thereby repressing its transcription.[3][9] When tetracycline enters the cell, it binds to TetR, inducing a conformational change that causes TetR to dissociate from the DNA.[10][11][12] This derepression allows for the transcription of tetA and the subsequent synthesis of the efflux pump, leading to the expulsion of the antibiotic.[3][9]

Ribosomal Protection: Shielding the Target

The second major mechanism of resistance involves the protection of the ribosome, the cellular target of tetracycline. This is mediated by ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O).[5][6][7][13][14] These proteins are structurally similar to the elongation factor G (EF-G) and can bind to the ribosome.

The binding of tetracycline to the 30S ribosomal subunit sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site, thereby inhibiting protein synthesis. RPPs, in a GTP-dependent manner, bind to the ribosome and cause a conformational change that dislodges the tetracycline molecule from its binding site.[6][7][13][14][15] This allows protein synthesis to resume, rendering the bacterium resistant to the antibiotic's effects.

Enzymatic Inactivation: Neutralizing the Antibiotic

A less common but clinically significant mechanism is the enzymatic inactivation of tetracycline.[5][7] The best-characterized enzyme is Tet(X), a flavin-dependent monooxygenase.[4][5] This enzyme catalyzes the hydroxylation of the tetracycline molecule, leading to its degradation into inactive products.[5][8] The modification of the tetracycline structure prevents it from binding to the ribosome, thus rendering it ineffective. While initially considered rare, the prevalence of tet(X) and other inactivation enzyme genes is being increasingly recognized.

Experimental Protocols

The study of tetracycline resistance genes employs a variety of molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Identification of Tetracycline Resistance Genes by PCR

Objective: To detect the presence of specific tet genes in a bacterial isolate.

Principle: Polymerase Chain Reaction (PCR) is used to amplify specific DNA sequences of known tet genes using sequence-specific primers. The presence of a PCR product of the expected size indicates the presence of the target gene.

Materials:

-

Bacterial culture

-

DNA extraction kit

-

PCR primers for target tet genes (e.g., tet(A), tet(B), tet(M))

-

Taq DNA polymerase and reaction buffer

-

dNTPs

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA ladder

-

Gel staining solution (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator

Procedure:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture using a commercial DNA extraction kit according to the manufacturer's instructions.

-

PCR Amplification:

-

Prepare a PCR master mix containing Taq DNA polymerase, reaction buffer, dNTPs, forward and reverse primers for the target tet gene, and nuclease-free water.

-

Add the extracted genomic DNA to the master mix.

-

Perform PCR using a thermocycler with the following general conditions (annealing temperature and extension time may need to be optimized for specific primers):

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 50-60°C for 30 seconds

-

Extension: 72°C for 1-2 minutes (depending on the expected amplicon size)

-

-

Final extension: 72°C for 5-10 minutes

-

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1-2% agarose gel in an appropriate electrophoresis buffer.

-

Load the PCR products and a DNA ladder into the wells of the gel.

-

Run the electrophoresis until the dye front has migrated an adequate distance.

-

-

Visualization:

-

Stain the gel with a DNA staining solution.

-

Visualize the DNA bands under UV light. The presence of a band corresponding to the expected size of the tet gene amplicon confirms its presence.

-

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

Objective: To determine the lowest concentration of a tetracycline antibiotic that inhibits the visible growth of a bacterium.

Principle: A series of agar plates containing serial dilutions of the antibiotic are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic at which no visible growth occurs after incubation.

Materials:

-

Bacterial culture

-

Mueller-Hinton agar

-

Tetracycline antibiotic powder

-

Sterile saline or broth

-

McFarland turbidity standards

-

Petri dishes

-

Inoculator (e.g., multipoint replicator)

-

Incubator

Procedure:

-

Preparation of Antibiotic Plates:

-

Prepare a stock solution of the tetracycline antibiotic.

-

Melt Mueller-Hinton agar and cool to 45-50°C.

-

Add the appropriate volume of the antibiotic stock solution to the molten agar to achieve the desired final concentrations. Prepare a series of plates with twofold dilutions of the antibiotic. Also, prepare a control plate with no antibiotic.

-

Pour the agar into Petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Grow the bacterial isolate in a suitable broth to the exponential phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspension.

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

-

Reading the MIC:

-

After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

-

Cloning and Expression of a Tetracycline Resistance Gene

Objective: To clone a tet gene into an expression vector and express the corresponding protein to confirm its function.

Principle: The tet gene is amplified by PCR, ligated into a suitable expression vector, and transformed into a host bacterium (e.g., E. coli). The expression of the cloned gene is then induced, and the resistance phenotype is confirmed.

Materials:

-

Genomic DNA containing the tet gene

-

PCR primers with restriction sites

-

High-fidelity DNA polymerase

-

Expression vector (e.g., pET series)

-

Restriction enzymes

-

T4 DNA ligase

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotics for selection

-

Inducing agent (e.g., IPTG for pET vectors)

Procedure:

-

Gene Amplification: Amplify the tet gene from genomic DNA using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Preparation:

-

Digest both the PCR product and the expression vector with the corresponding restriction enzymes.

-

Purify the digested vector and insert.

-

-

Ligation: Ligate the digested insert into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli cells.

-

Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for selecting transformants carrying the recombinant plasmid.

-

Verification:

-

Perform colony PCR or plasmid DNA sequencing to verify the presence and correct orientation of the insert.

-

-

Protein Expression and Functional Assay:

-

Inoculate a verified clone into liquid media and grow to the mid-log phase.

-

Induce protein expression with the appropriate inducer (e.g., IPTG).

-

Perform an MIC assay to confirm that the expression of the cloned tet gene confers resistance to tetracycline.

-

Quantitative Data on Tetracycline Resistance

The prevalence of different tetracycline resistance genes can vary significantly depending on the bacterial species, geographical location, and the environment from which the bacteria were isolated. Similarly, the level of resistance conferred by these genes can differ, as reflected in the Minimum Inhibitory Concentration (MIC) values.

Prevalence of Common Tetracycline Resistance Genes

| Gene | Resistance Mechanism | Common Bacterial Hosts | Prevalence Notes |

| tet(A) | Efflux Pump | Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae) | Highly prevalent in Gram-negative bacteria from clinical and environmental samples.[16] |

| tet(B) | Efflux Pump | Enterobacteriaceae, Haemophilus influenzae, Neisseria gonorrhoeae | Widespread in Gram-negative pathogens.[16] |

| tet(K) | Efflux Pump | Staphylococcus aureus | Common in Gram-positive cocci.[17] |

| tet(L) | Efflux Pump | Bacillus spp., Staphylococcus spp., Enterococcus spp. | Found in a variety of Gram-positive bacteria. |

| tet(M) | Ribosomal Protection | Streptococcus spp., Enterococcus spp., Neisseria spp., Mycoplasma spp. | One of the most widespread tetracycline resistance genes, found in both Gram-positive and Gram-negative bacteria.[18] |

| tet(O) | Ribosomal Protection | Streptococcus spp., Campylobacter spp. | Common in streptococci and other Gram-positive bacteria. |

| tet(W) | Ribosomal Protection | Rumen and gut anaerobes, Arcanobacterium pyogenes | Frequently found in bacteria from the gastrointestinal tracts of animals. |

| tet(X) | Enzymatic Inactivation | Bacteroides spp., an increasing number of other bacteria | Initially found in anaerobes, but its presence is being reported more frequently in other bacteria.[4] |

Comparative Minimum Inhibitory Concentrations (MICs)

The following table presents a summary of representative MIC ranges for tetracycline and its analogs against bacterial strains with and without common resistance genes. These values are illustrative and can vary depending on the specific bacterial strain and testing conditions.

| Antibiotic | Susceptible Strain (MIC µg/mL) | Strain with tet(A) or tet(B) (MIC µg/mL) | Strain with tet(M) (MIC µg/mL) |

| Tetracycline | 0.25 - 2 | 16 - 128 | 16 - >256 |

| Doxycycline | 0.12 - 1 | 8 - 64 | 8 - 128 |

| Minocycline | 0.06 - 0.5 | 4 - 32 | 4 - 64 |

| Tigecycline | 0.03 - 0.25 | 0.12 - 1 | 0.12 - 1 |

Note: Tigecycline, a glycylcycline derivative, is generally less affected by the common efflux and ribosomal protection mechanisms, resulting in lower MICs against many tetracycline-resistant strains.

Conclusion

The landscape of tetracycline resistance is dynamic and continually evolving. A thorough understanding of the molecular underpinnings of resistance, coupled with robust experimental methodologies for their characterization, is essential for the effective surveillance of resistance trends and the development of next-generation therapeutics. This guide has provided a foundational overview of the key resistance mechanisms, detailed experimental protocols, and a quantitative snapshot of the current resistance landscape. It is hoped that this resource will aid researchers and drug development professionals in their efforts to combat the growing threat of antibiotic resistance.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. uniprot.org [uniprot.org]

- 3. TetR - Wikipedia [en.wikipedia.org]

- 4. Tetracycline-Inactivating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tet(M)-promoted release of tetracycline from ribosomes is GTP dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. The tetracycline destructases: a novel family of tetracycline-inactivating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tet repressor induction by tetracycline: a molecular dynamics, continuum electrostatics, and crystallographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure of the Tet repressor-tetracycline complex and regulation of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. journals.asm.org [journals.asm.org]

- 16. mdpi.com [mdpi.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Early Studies of Tetracycline for Bone Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that established tetracycline and its derivatives as invaluable tools for in vivo bone labeling. The discovery that tetracycline incorporates into areas of active mineralization revolutionized the study of bone dynamics, providing a method to quantify bone formation and remodeling. This document provides a detailed overview of the early experimental protocols, quantitative data from seminal studies, and the logical framework of this groundbreaking technique.

The Dawn of a New Era in Bone Biology

In the late 1950s, a pivotal observation was made by researchers Milch, Rall, and Tobie: tetracycline antibiotics, when administered to living organisms, selectively deposited in skeletal tissues.[1] This discovery, initially noted in 1957, was further elaborated upon in subsequent publications, laying the groundwork for a new methodology in bone research.[2][3] The intrinsic fluorescence of tetracycline under ultraviolet (UV) light allowed for the direct visualization of new bone formation.[1]

Building upon this discovery, Dr. Harold M. Frost pioneered the use of tetracycline labeling for quantitative histomorphometry in the early 1960s.[4][5][6][7] His work established the protocols for administering tetracycline to both animals and humans to measure the rate of bone apposition, a critical parameter in understanding bone metabolism in both healthy and diseased states.[8] These early studies were instrumental in developing the double-labeling technique, which allows for the precise measurement of the amount of bone formed over a specific time interval.[9]

Mechanism of Tetracycline Bone Labeling

Tetracycline's affinity for bone is attributed to its ability to chelate with calcium ions on the surface of hydroxyapatite crystals, the primary mineral component of bone.[10][11][12] This binding is particularly strong at sites of active mineralization, where new hydroxyapatite crystals are being formed and incorporated into the bone matrix. Once deposited, the tetracycline remains fixed within the bone until that portion of the bone is resorbed.[13] This stable incorporation is the fundamental principle that allows for the long-term tracking of bone formation.

Quantitative Data from Early Studies

The following tables summarize the key quantitative data extracted from the seminal publications on tetracycline bone labeling. These values provided the initial framework for understanding the dosage, administration, and effects of tetracycline as a bone marker.

Table 1: Tetracycline Dosages in Early Animal Studies

| Animal Model | Tetracycline Derivative | Dosage Range (mg/kg) | Administration Route | Reference |

| Rat | Oxytetracycline | 3 - 24 | Intraperitoneal Injection | [14] |

| Rat | Terramycin (Oxytetracycline) | 40 | Intraperitoneal Injection | [15] |

| Various (Mice, Rats, Guinea Pigs, Rabbits, Dogs) | Tetracycline, Chlortetracycline, Oxytetracycline | 0.1 - 200 | Intraperitoneal Injection | [1] |

Table 2: Tetracycline Administration in Early Human Studies

| Tetracycline Derivative | Dosage | Administration Schedule | Reference |

| Tetracycline | 1-2 g/day | Oral | [1] |

| Demeclocycline/Tetracycline | Single Oral Dose | Two doses spaced in time | [16] |

| Tetracycline HCl, Oxytetracycline, or Demethylchlortetracycline | Not specified | 3 days on, 12-14 days off, 3 days on | [9] |

Table 3: Early Measurements of Mineral Apposition Rate (MAR) in Humans

| Condition | Mineral Apposition Rate (µm/day) | Reference |

| Normal Postmenopausal Females | 0.53 ± 0.08 | [17] |

| Osteoporosis | Not specified, but measured | [8] |

Experimental Protocols

The following are detailed methodologies from the foundational studies on tetracycline bone labeling.

Single Tetracycline Labeling in Animal Models (Based on Milch, Rall, and Tobie, 1957)

-

Objective: To demonstrate the in vivo deposition of tetracycline in bone.

-

Materials:

-

Tetracycline, Chlortetracycline, or Oxytetracycline hydrochloride

-

Sterile saline solution for injection

-

Animal models (e.g., mice, rats, rabbits)

-

Ultraviolet (UV) light source

-

-

Procedure:

-

Prepare a sterile solution of the chosen tetracycline derivative in saline.

-

Administer a single intraperitoneal injection of the tetracycline solution to the animal. Dosages can range from 0.1 to 200 mg/kg of body weight.[1]

-

After a predetermined time interval (e.g., 24 hours to several days), euthanize the animal.

-

Dissect the long bones (e.g., femur, tibia) and other skeletal elements.

-

Examine the bones under a UV light source in a darkened room.

-